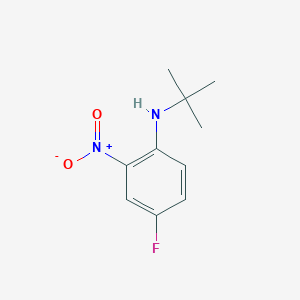

N-tert-butyl-4-fluoro-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline typically involves the nitration of N-tert-butyl-4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring . Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Reduction: N-tert-butyl-4-fluoro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

N-tert-butyl-4-fluoro-2-nitroaniline is utilized in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of N-tert-butyl-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or other biochemical effects . The fluoro group can also influence the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-butyl-4-chloro-2-nitroaniline

- N-tert-butyl-4-bromo-2-nitroaniline

- N-tert-butyl-4-iodo-2-nitroaniline

Uniqueness

N-tert-butyl-4-fluoro-2-nitroaniline is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. This can affect its reactivity, binding affinity, and overall chemical behavior .

Activité Biologique

N-tert-butyl-4-fluoro-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, case analyses, and relevant data.

Chemical Structure and Properties

This compound features a tert-butyl group, a fluorine atom, and a nitro group attached to an aniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Chemical Formula: C10H12F1N3O2

Molecular Weight: 215.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction: Nitroanilines can undergo bioreduction, forming reactive intermediates that may inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

- Cellular Uptake: The tert-butyl group enhances the compound's lipophilicity, facilitating better absorption in biological systems .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or function.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways associated with cell survival and proliferation. For example, derivatives have shown efficacy against non-small cell lung cancer by inhibiting mutated forms of the epidermal growth factor receptor (EGFR) .

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology: Disc diffusion method was employed to assess the inhibition zones.

- Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Anticancer Activity Study

- Objective: To assess the cytotoxic effects of this compound on human lung cancer cells.

- Methodology: MTT assay was performed to determine cell viability post-treatment.

- Results: The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity against A549 lung cancer cells.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Disc diffusion | Moderate inhibition noted |

| Anticancer | A549 lung cancer cells | MTT assay | IC50 indicates potent cytotoxicity |

| Anticancer | Non-small cell lung cancer | Cell viability assays | Effective against EGFR mutated forms |

Propriétés

IUPAC Name |

N-tert-butyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRUYAUJXUKPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.